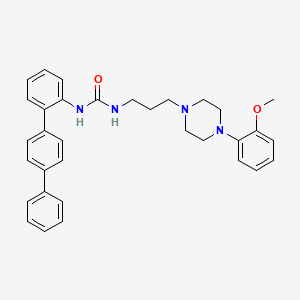
D4R agonist 24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FGH31, also known as Compound 24, is a potent and selective dopamine D4 receptor agonist. It exhibits a high affinity for the dopamine D4 receptor with a dissociation constant (K_i) of 1.6 nanomolar. This compound is notable for its selective G protein-coupled receptor kinase 2 (GRK2) dependency and partial activation of β-arrestin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of FGH31 involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via selective substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of FGH31 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
- Use of automated reactors for precise control of reaction conditions.
- Implementation of continuous flow chemistry to enhance efficiency.
- Advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: FGH31 undergoes various chemical reactions, including:
Oxidation: FGH31 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Selective substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
FGH31 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study dopamine D4 receptor interactions and signaling pathways.
Biology: Investigates the role of dopamine D4 receptors in various biological processes, including neurotransmission and behavior.
Medicine: Potential therapeutic applications in treating neurological disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Wirkmechanismus
FGH31 exerts its effects by selectively binding to and activating dopamine D4 receptors. This activation is dependent on G protein-coupled receptor kinase 2 (GRK2) and partially activates β-arrestin. The molecular targets include the dopamine D4 receptor, and the pathways involved are primarily related to dopamine signaling and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Mirtazapine: A tetracyclic antidepressant with a unique mechanism of action.
Olanzapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Oxolinic Acid: A synthetic antimicrobial used in urinary tract infections.
Octopamine Hydrochloride: A biogenic monoamine with neurohormonal and neurotransmitter functions.
Comparison: FGH31 is unique in its selective activation of dopamine D4 receptors with high affinity and GRK2 dependency. Unlike other compounds, FGH31 partially activates β-arrestin, making it a valuable tool for studying biased agonism and receptor signaling pathways .
Eigenschaften
Molekularformel |
C33H36N4O2 |
|---|---|
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-[2-(4-phenylphenyl)phenyl]urea |
InChI |
InChI=1S/C33H36N4O2/c1-39-32-15-8-7-14-31(32)37-24-22-36(23-25-37)21-9-20-34-33(38)35-30-13-6-5-12-29(30)28-18-16-27(17-19-28)26-10-3-2-4-11-26/h2-8,10-19H,9,20-25H2,1H3,(H2,34,35,38) |
InChI-Schlüssel |
VGUQUIYJFQJLRU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)NC3=CC=CC=C3C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















